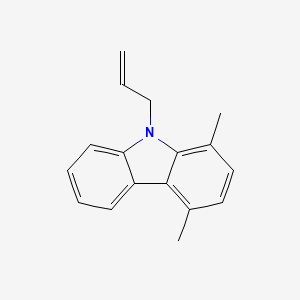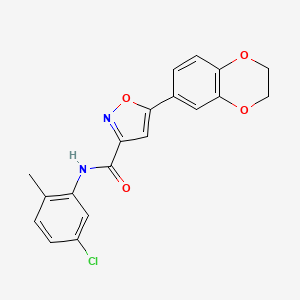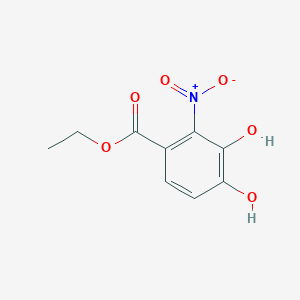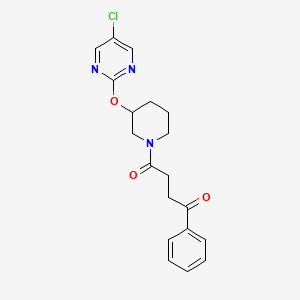
9-allyl-1,4-dimethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Allyl-1,4-dimethyl-9H-carbazole is a chemical compound with the molecular formula C17H17N . It has an average mass of 235.324 Da and a monoisotopic mass of 235.136093 Da .
Synthesis Analysis
The synthesis of this compound and similar compounds has been achieved through various methods. One approach involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . Another method uses a magnetically recoverable palladium nanocatalyst supported on a green biochar for a one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole core with an allyl group and two methyl groups attached . The carbazole core is a tricyclic structure consisting of two benzene rings fused onto a central pyrrole ring .Aplicaciones Científicas De Investigación
Antiviral Applications
- Anti-HIV Activity : Chloro-1,4-dimethyl-9H-carbazole derivatives, closely related to 9-allyl-1,4-dimethyl-9H-carbazole, have shown potential as novel anti-HIV drugs. Notably, a nitro-derivative displayed a promising profile for further development in this field (Saturnino et al., 2018).
Anticancer Applications
- Cytotoxic Effect on Ovarian Cancer Cells : 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives were found to inhibit the growth of A2780 ovarian cancer cells. Specifically, the 2c carbazole derivative demonstrated a significant dose-dependent anti-proliferative activity, making it a strong candidate for ovarian cancer treatment (Saturnino et al., 2015).
- Antiproliferative Activity on Estrogen Receptor-Expressing Cells : Certain 9H-carbazole derivatives have been used for their cytotoxic and anticancer activities. A derivative known as 2a showed high inhibitory activity against cancer cell lines expressing estrogen receptors (Caruso et al., 2012).
Antimicrobial Applications
- Antimicrobial Agents : 9H-carbazole derivatives have been synthesized and evaluated as antimicrobial agents. These compounds, derived from 9H-carbazole, were tested for their effectiveness against various microbial threats (Salih et al., 2016).
Chemical and Physical Properties
- Structural Analysis : A study on 9-allyl-3,6-dibromo-9H-carbazole, a structurally similar compound, provided insights into the planarity of the carbazole ring system and the angles formed by the allyl group, contributing to the understanding of the compound's chemical behavior (Cui et al., 2006).
- Inhibitory Action in Peroxidative Systems : 6-hydroxy-1,4-dimethyl carbazole, related to this compound, has shown significant inhibitory action in peroxidative systems, outperforming promethazine in certain systems (Malvy et al., 1980).
Optoelectronic Applications
- Host Materials for Blue Phosphorescent Organic Light Emitting Diodes (PHOLEDs) : Carbazole derivatives have been designed as host materials for PHOLEDs. Their high glass transition temperatures and triplet energies make them suitable for blue dopants in these devices (Yuan et al., 2014).
Propiedades
IUPAC Name |
1,4-dimethyl-9-prop-2-enylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-4-11-18-15-8-6-5-7-14(15)16-12(2)9-10-13(3)17(16)18/h4-10H,1,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQUJHYVQSOBJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)

![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2405673.png)
![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)
![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)
![4-(Azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2405679.png)

![N-(3,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2405682.png)
![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)